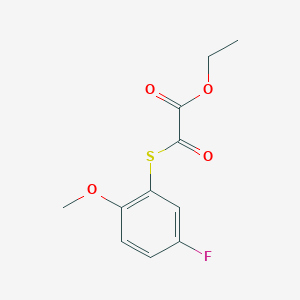

Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate

Description

Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate (CAS: 1443342-38-8) is a sulfur-containing oxoacetate ester with a substituted phenyl ring. Its molecular formula is C₁₁H₁₁FO₄S, featuring a 5-fluoro-2-methoxyphenyl group linked via a thioether (-S-) bond to an ethyl oxoacetate moiety . The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, influencing its electronic properties and reactivity.

Properties

IUPAC Name |

ethyl 2-(5-fluoro-2-methoxyphenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4S/c1-3-16-10(13)11(14)17-9-6-7(12)4-5-8(9)15-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEKPJOWPUVOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=C(C=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate typically involves the reaction of 3-fluoro-6-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate undergoes several types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the oxo-acetate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

Substitution: Electrophiles such as bromine or nitronium ions; reactions are conducted in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

The compound Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science. This article explores its applications, supported by case studies and data.

Antitumor Activity

One of the prominent applications of this compound is its potential as an antitumor agent. Recent studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance, a modified version of this compound was found to inhibit c-Met phosphorylation, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study: Inhibition of c-Met

A study highlighted the synthesis of several compounds related to this compound, focusing on their ability to inhibit the c-Met receptor, which is often overexpressed in tumors. The results indicated that these compounds could serve as promising leads for developing selective c-Met inhibitors, showcasing their potential in targeted cancer therapies .

Polymer Synthesis

Another significant application lies in the field of polymer science. This compound can act as a monomer in the synthesis of novel polymers with enhanced properties. The introduction of thioether linkages can improve the thermal stability and mechanical strength of the resulting materials.

Case Study: Development of Conductive Polymers

In a recent project, researchers utilized this compound to create conductive polymers that can be used in electronic applications. The incorporation of thioether groups led to improved conductivity and flexibility, making these materials suitable for use in flexible electronic devices .

Mechanism of Action

The mechanism of action of Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity, while the sulfanyl-oxo-acetate moiety can participate in covalent interactions with target proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Thioether Analogs

Ethyl 2-((5-Chloro-2-Methoxyphenyl)thio)-2-Oxoacetate (CAS: 1443342-38-8)

- Structure : Chloro substituent at the 5-position instead of fluorine.

- Impact : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter steric interactions and lipophilicity (higher logP). This could enhance membrane permeability but reduce metabolic stability .

- Synthesis: Prepared similarly via nucleophilic substitution of ethyl chlorooxalate with 5-chloro-2-methoxythiophenol under basic conditions .

Ethyl 2-((2-Methoxy-5-Methylphenyl)thio)-2-Oxoacetate (CAS: 189501-34-6)

- Structure : Methyl group at the 5-position instead of fluorine.

- This substitution may also improve solubility in nonpolar solvents .

Ethyl 2-((4-Chlorophenyl)thio)-2-Oxoacetate (CAS: 1443312-25-1)

- Structure : Chlorine at the para position of the phenyl ring.

- Impact : The para-substituted chlorine creates a distinct electronic environment compared to meta-substituted analogs. This positional difference can influence binding affinity in biological targets, as seen in related receptor-ligand studies .

Heteroaromatic Analogs

Ethyl 2-(5-Bromothiophen-2-yl)-2-Oxoacetate (CAS: 22098-10-8)

- Structure : Replaces the phenyl ring with a brominated thiophene.

- Impact : The thiophene’s aromaticity and smaller ring size enhance π-stacking interactions, which are critical in materials science. Bromine’s polarizability may also increase intermolecular van der Waals forces, affecting crystallinity .

Ethyl 2-(3-Methylthiophen-2-yl)-2-Oxoacetate (CAS: 32977-83-6)

- Structure : Methyl-substituted thiophene.

- This compound is a precursor to tricyclic pyrazole carboxamides with reported CB2 receptor modulation .

Non-Thioether Analogs

Ethyl 2-(3-Fluorophenyl)-2-Oxoacetate (CAS: 110193-59-4)

- Structure : Lacks the thioether linkage; oxygen replaces sulfur.

- However, the absence of sulfur may diminish metal-binding capacity in catalytic applications .

Ethyl 2-(6-Methoxypyridin-3-yl)-2-Oxoacetate (CAS: 1280197-11-6)

Key Structural and Functional Differences (Table)

*Estimated using fragment-based methods (e.g., XLogP3).

Biological Activity

Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key reactions include:

- Formation of the thioether : The introduction of the thio group is achieved through nucleophilic substitution reactions involving thiol derivatives.

- Esterification : The carboxylic acid component is esterified with ethanol to yield the ethyl ester.

- Fluorination : The incorporation of fluorine into the aromatic ring is performed using fluorinating agents under controlled conditions to ensure selectivity.

The final product is characterized by various spectroscopic techniques such as NMR and IR, confirming its structure and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. A notable study evaluated its effects on various cancer cell lines, including MKN-45 (gastric cancer) and others. The compound exhibited significant inhibition of cell proliferation with an IC50 value indicating potent activity against c-Met, a critical target in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MKN-45 | 2.54 | Induction of apoptosis and cell cycle arrest |

| A549 | 3.89 | Inhibition of c-Met phosphorylation |

| HCT116 | 5.23 | Modulation of signaling pathways |

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents targeting c-Met pathways .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been tested for antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicate moderate antibacterial activity, particularly against MRSA, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| MRSA | 12.5 | Comparable to vancomycin (4.8 µg/mL) |

| E. coli | >100 | No significant activity |

This antimicrobial profile suggests that this compound may have utility in treating infections caused by resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound acts as a kinase inhibitor, particularly targeting c-Met, which is involved in cell proliferation and survival pathways.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors.

- Antimicrobial Mechanism : The exact mechanism against bacteria involves disrupting bacterial cell wall synthesis and function, although further studies are needed to elucidate this pathway fully.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Gastric Cancer : In vivo studies demonstrated that treatment with this compound significantly reduced tumor size in xenograft models compared to controls.

- Antimicrobial Efficacy : A clinical isolate study showed that this compound effectively inhibited MRSA growth in vitro, suggesting potential for further development as an antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.